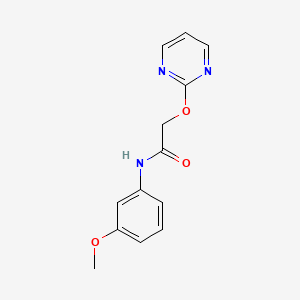

![molecular formula C22H24Cl3FN4 B2886217 [4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride CAS No. 2387510-87-2](/img/structure/B2886217.png)

[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride is a potent, selective, and cellular active antagonist of the nuclear receptor-binding SET domain 3 (NSD3)-PWWP1 domain. It has a dissociation constant (Kd) value of 166 nM and is inactive against NSD2-PWWP1 and NSD3-PWWP2 . This compound is particularly significant in the field of epigenetics, where it disrupts histone interactions of the NSD3-PWWP1 domain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride involves targeting the methyl-lysine binding site of the PWWP1 domain. The compound is synthesized through a series of chemical reactions that ensure its potency and selectivity . Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for this compound are designed to maintain high purity and stability. The compound is typically produced in solid form and can be reconstituted in DMSO for research purposes . The production process ensures that the compound retains its biological activity and solubility.

Analyse Des Réactions Chimiques

Types of Reactions

[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride primarily undergoes interactions with histone proteins, specifically targeting the methyl-lysine binding site of the PWWP1 domain . It does not undergo typical chemical reactions like oxidation, reduction, or substitution in its role as an antagonist.

Common Reagents and Conditions

The compound is used in cellular assays with reagents such as DMSO for solubilization. The typical concentration for cellular target engagement is around 1 µM .

Major Products Formed

The primary product formed from the interaction of this compound with its target is the disruption of histone interactions, leading to downregulation of Myc messenger RNA expression and reduced proliferation in MOLM-13 cells .

Applications De Recherche Scientifique

[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride has several scientific research applications:

Epigenetics: It is used to study the role of NSD3-PWWP1 in histone modification and gene expression.

Cancer Research: The compound has shown potential in reducing proliferation in acute myeloid leukemia (AML) cells by downregulating Myc messenger RNA expression.

Drug Development: As a first-in-class chemical probe, this compound is valuable in the development of targeted therapies for cancer.

Mécanisme D'action

[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride exerts its effects by specifically targeting the methyl-lysine binding site of the PWWP1 domain of NSD3. This interaction disrupts histone interactions, leading to the downregulation of Myc messenger RNA expression and reduced cell proliferation . The compound is inactive against NSD2-PWWP1 and NSD3-PWWP2, highlighting its selectivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

NSD2-PWWP1 Antagonists: Compounds targeting NSD2-PWWP1 are structurally similar but do not exhibit the same selectivity for NSD3-PWWP1.

Other NSD3 Inhibitors: Other inhibitors of NSD3 may target different domains or have different mechanisms of action.

Uniqueness

[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride is unique due to its high selectivity for the NSD3-PWWP1 domain and its ability to disrupt histone interactions specifically at this site . This selectivity makes it a valuable tool in epigenetic research and cancer therapy development .

Propriétés

IUPAC Name |

[4-[5-(7-fluoroquinolin-4-yl)-1-methylimidazol-4-yl]-3,5-dimethylphenyl]methanamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4.3ClH/c1-13-8-15(11-24)9-14(2)20(13)21-22(27(3)12-26-21)18-6-7-25-19-10-16(23)4-5-17(18)19;;;/h4-10,12H,11,24H2,1-3H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDXMBVQCRHZMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=C(N(C=N2)C)C3=C4C=CC(=CC4=NC=C3)F)C)CN.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24Cl3FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

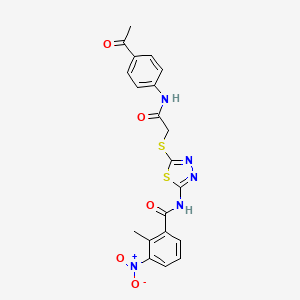

![N-[(2-chlorophenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2886134.png)

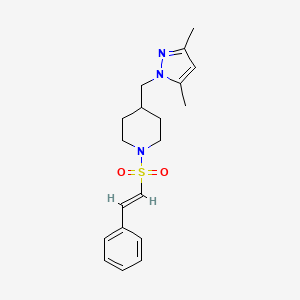

![3-(Dimethylamino)-1-[4-(phenylsulfinyl)phenyl]-2-propen-1-one](/img/structure/B2886139.png)

![Tert-butyl N-[1-oxo-3-(oxolan-2-yl)propan-2-yl]carbamate](/img/structure/B2886140.png)

![1-[4-(1-Aminoethyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone;hydrochloride](/img/structure/B2886142.png)

![Ethyl 2-(3,4-dimethoxybenzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2886143.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2886144.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-acetamido-3-phenylprop-2-enoate](/img/structure/B2886149.png)

![1-Benzyl-5-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one](/img/structure/B2886150.png)

![2-CHLORO-N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-[(2E)-3-PHENYLPROP-2-EN-1-YL]ACETAMIDE](/img/structure/B2886152.png)

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2886154.png)

![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2886156.png)